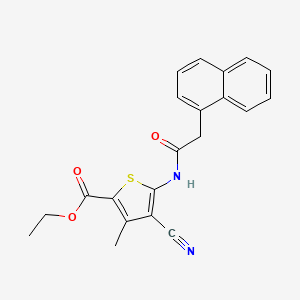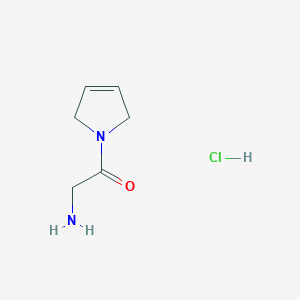
2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 2219379-55-0. It has a molecular weight of 162.62 and is typically stored at room temperature . The compound is in the form of a powder .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “this compound”, often involves the Paal-Knorr pyrrole condensation . This process involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C6H10N2O.ClH/c7-5-6(9)8-3-1-2-4-8;/h1-2H,3-5,7H2;1H" .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis of Chiral Derivatives
2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride plays a significant role in the synthesis of chiral derivatives. Enantiomerically pure primary amines, including α-amino acids and their ester hydrochlorides, can undergo condensation to yield 1-(1H-pyrrolyl) derivatives. These derivatives are crucial for their application in various fields including pharmaceuticals and material science. The synthesis method offers high yield and retention of configuration, highlighting the compound's utility in creating chiral molecules (Jefford, Naide, & Sienkiewicz, 1996).
One-pot Preparation of Aminoalcohols or Pyrroles
The compound also finds application in the one-pot preparation of 1,2-aminoalcohols or pyrroles. This procedure involves multiple steps including Barbier additions and cyclization/dehydration sequences, demonstrating the versatility of the compound in synthesizing complex structures from simpler precursors. The process benefits from the use of CeCl3·7H2O, emphasizing the compound's role in facilitating multi-step synthetic reactions (Martelli, Morri, & Savoia, 2002).
Sustainable Catalytic Pyrrole Synthesis
An environmentally friendly application is seen in the sustainable catalytic synthesis of pyrroles. The process uses secondary alcohols and amino alcohols, including derivatives of this compound, for the deoxygenation and formation of C–N and C–C bonds. This synthesis not only supports the creation of valuable pyrrole compounds but also aligns with green chemistry principles by using renewable resources and eliminating hydrogen gas (Michlik & Kempe, 2013).
Synthesis of Pharmaceutical Intermediates
This compound is instrumental in the synthesis of pharmaceutical intermediates, such as 2-amino-3H-pyrrolo[2,3d]pyrimidin-4(7H)-one, a crucial intermediate for various pharmaceutical compounds. The synthesis involves alkylating starting materials and subsequent ring closures, showcasing the compound's utility in pharmaceutical manufacturing processes (Liu-yi, 2010).
Preparation of 1-(1H-Pyrrole) Derivatives
Furthermore, the compound is used in the preparation of 1-(1H-pyrrole) derivatives through reactions with α-aminonitriles and enones. This synthesis route provides access to pyrrole derivatives, which are of significant interest due to their wide range of biological activities and applications in drug development (Bergner, Wiebe, Meyer, & Opatz, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
Similar compounds with a pyrrole core have been known to interact with various biological targets, contributing to their broad range of chemical and biological properties .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to various biological activities .
Result of Action
Similar compounds have been reported to exhibit various biological activities .
Propriétés
IUPAC Name |
2-amino-1-(2,5-dihydropyrrol-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c7-5-6(9)8-3-1-2-4-8;/h1-2H,3-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWJRDQWTRYEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
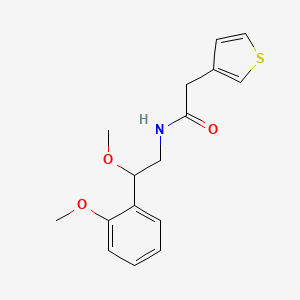
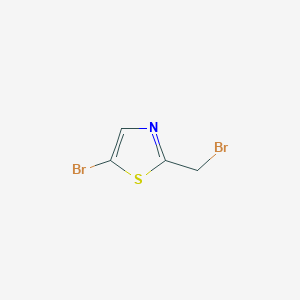
![4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2847601.png)
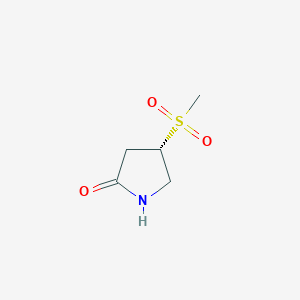
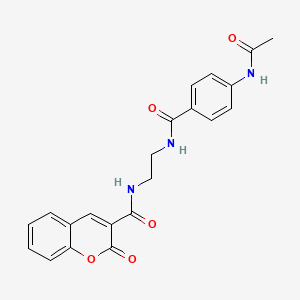
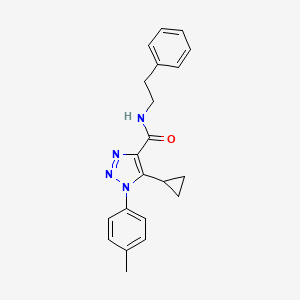
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide](/img/structure/B2847607.png)
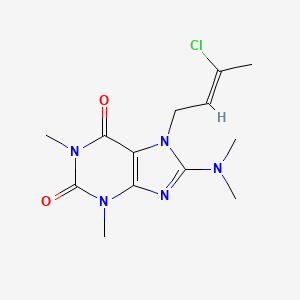
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2847612.png)

![2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2847614.png)
![6-[4-(2-Methoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2847616.png)
![2-(2-chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2847620.png)
